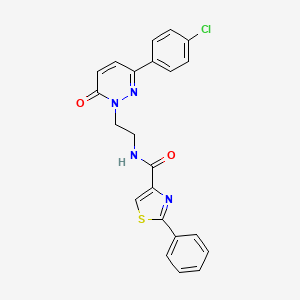
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of structurally complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of specific carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods including IR, Raman, NMR, and X-ray diffraction (İ. Koca et al., 2014). Such detailed synthetic routes offer a template for the creation of complex molecules, including the target compound.
Molecular Structure Analysis
The structural analysis of complex molecules is crucial for understanding their physical and chemical behavior. Studies often employ X-ray crystallography, NMR, IR, and Raman spectroscopy for detailed insight. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's structure was elucidated using such techniques, revealing the molecule's enamine tautomerism and hydrogen bonding patterns (James E. Johnson et al., 2006).
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Agents
Research focusing on benzofused thiazole derivatives has highlighted their significance in developing potential antioxidant and anti-inflammatory agents. The study conducted by Raut et al. (2020) on benzofused thiazole derivatives evaluated their in vitro antioxidant and anti-inflammatory activities. It was found that certain derivatives displayed distinct anti-inflammatory activity compared to standard references, and all tested compounds showed potential antioxidant activity against various reactive species. This research suggests that benzofused thiazole derivatives, which share structural similarities with "(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate," could serve as interesting templates for the evaluation and development of new anti-inflammatory and antioxidant agents Current Chemical Biology, 14, 58-68.
Heterocyclic Compounds Synthesis
Another aspect of scientific research applications involves the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This underscores the potential of compounds such as "this compound" in the synthesis of diverse heterocyclic structures that are of interest in medicinal chemistry and material science Current Organic Synthesis.
Modulation of Biological Activities
Synthetic procedures and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, as discussed by Issac and Tierney (1996), reveal the potential of thiazole and thiazolidinone derivatives in modulating biological activities. These compounds, by virtue of their synthetic accessibility and structural diversity, offer a pathway for the development of therapeutics with tailored biological properties. Such research suggests that derivatives like "this compound" could be explored further for their potential biological activities Heterocyclic Communications, 2, 227-232.
Propriétés
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-15(10-24)20-26-19(12-29-20)14-5-8-17(22)18(23)9-14/h3-9,11-12,25H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXEHDNWUIRRU-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)
![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)
